N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methylthiophenol.
Formation of Intermediate: The aniline derivative is first acylated with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-methylthiophenol under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties, due to the trifluoromethyl groups, make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide: An intermediate in the synthesis of the target compound.
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfinyl]acetamide: An oxidized derivative.
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide: Another oxidized derivative.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both trifluoromethyl groups and a sulfanylacetamide moiety, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NOS/c1-10-2-4-14(5-3-10)26-9-15(25)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKZVECXFKEXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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